2-溴菲

描述

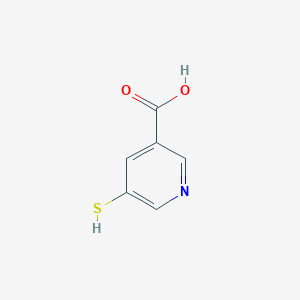

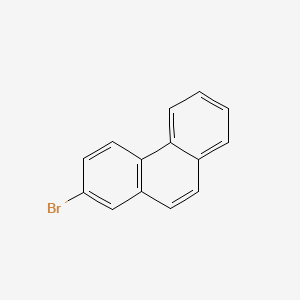

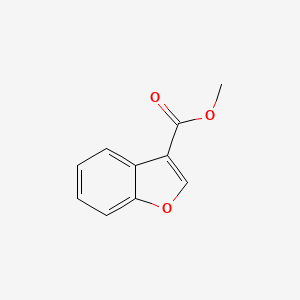

2-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure. It is an organic compound that can be synthesized through various chemical reactions and has been the subject of research due to its potential applications and chemical properties.

Synthesis Analysis

The synthesis of phenanthrene derivatives, including 2-bromophenanthrene, has been explored through several methods. One approach involves the use of o-bromobenzyl alcohol as a novel annulating reagent in a palladium-catalyzed cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, leading to the formation of phenanthrenes . Another method includes the oxidative cyclization of 2-allenyl-1,1'-biphenyls with α-carbonyl alkyl bromides, which is a copper-facilitated process that yields functionalized phenanthrenes . Additionally, the construction of phenanthrenes from β-bromovinylarenes via Aryne Diels-Alder reaction followed by aromatization has been reported as a transition metal-free method .

Molecular Structure Analysis

The molecular structure of 2-bromophenanthrene is characterized by the presence of a bromine atom attached to the phenanthrene core. The crystal and molecular structure of a related synthetic intermediate, 2-bromo-3-methoxy-5-hydroxy-5,6,7,8,9,10,13,14-octahydro-8-methyl-10,13-N-acetylaminomethano-phenanthrene, has been determined to be monoclinic with specific unit cell dimensions, providing insights into the conformational aspects of such brominated phenanthrenes .

Chemical Reactions Analysis

The chemical reactivity of brominated phenanthrenes includes various bond formations and functionalizations. For instance, the palladium-catalyzed benzannulation with o-bromobenzyl alcohols involves multiple carbon-carbon bond formations to construct the phenanthrene skeleton . N-Bromosuccinimide (NBS) has been used to induce C-H bond functionalization in the intramolecular cycloaromatization of electron-withdrawing group substituted 1-biphenyl-2-ylethanones for synthesizing 10-phenanthrenols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-bromophenanthrene are not detailed in the provided papers, the properties of phenanthrene derivatives generally include stability of the aromatic system and reactivity towards electrophilic substitution due to the presence of the bromine atom. The synthetic intermediate mentioned earlier has been characterized by its crystal structure, which provides valuable information about the steric and electronic effects of substituents on the phenanthrene ring system . Additionally, an efficient approach to synthesize 3-bromo-6-chloro-phenanthrene-9,10-dione has been developed, demonstrating the versatility of brominated phenanthrenes in chemical synthesis .

科学研究应用

用于钯检测的荧光探针

2-溴菲衍生物的一个重要应用是在钯检测中。9-溴菲(9-BrP)已被用作荧光探针来测定痕量的钯。该方法表现出优异的选择性和特异性,表明其在常规钯测定中的潜力 (秦军等,2016 年)。

有机合成中的环化和溴化

2-溴菲衍生物在有机合成中也至关重要。例如,CuBr2 促进的芳烃-炔烃的环化和溴化已被开发用于有效地生产 9-溴菲衍生物,这是一种由无机溴源形成 C-Br 键的有效方案 (刘旺生等,2016 年)。

衍生物的合成和光学性质

1,2-二氢-1-氮杂-2-硼菲(2-溴菲的衍生物)的合成和功能化因其增强的光学性质而受到探索。这些衍生物表现出增加的量子产率,使其适合进一步的功能化和在光学技术中的潜在应用 (Alberto Abengózar 等人,2019 年)。

导电聚合物的电合成

另一个应用是在导电聚合物的电合成中。聚(9-溴菲)(P9BP),一种半导电聚合物,已经由 9-溴菲电化学合成。这种聚合物表现出良好的电化学行为和热稳定性,并具有作为蓝光发射器的潜力 (谢宇等,2009 年)。

光物理性质

2-溴菲衍生物的光物理性质也引起人们的兴趣。例如,研究晶体中 9-溴-和 9-碘菲的磷光行为突出了 π-π 相互作用和其他分子相互作用在调节其磷光中的作用。这对发光材料的设计和理解具有影响 (朱青等,2014 年)。

作用机制

Target of Action

Like many aromatic hydrocarbons, it may interact with various enzymes and receptors within the body .

Mode of Action

As an aromatic hydrocarbon, it may undergo electrophilic substitution reactions . The bromine atom on the phenanthrene ring could potentially enhance its reactivity, allowing it to interact with biological molecules in unique ways .

Pharmacokinetics

They can also inhibit various cytochrome P450 enzymes, which play a crucial role in drug metabolism .

属性

IUPAC Name |

2-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTPFYJEKHTINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500238 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenanthrene | |

CAS RN |

62162-97-4 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the provided research abstract [] doesn't delve into the specific conditions favoring 2-bromophenanthrene formation during 9,10-dihydrophenanthrene bromination, it does highlight this as a noteworthy observation. It's likely that factors such as reaction temperature, solvent polarity, and the concentration of the brominating agent could influence the reaction pathway and lead to varying amounts of 2-bromophenanthrene. Further investigation into the reaction mechanism and optimization studies would be needed to understand and control the selectivity of this bromination reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)